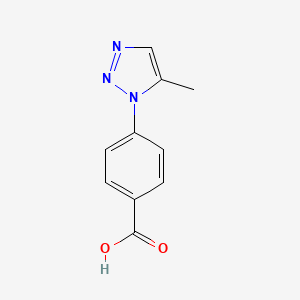

4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

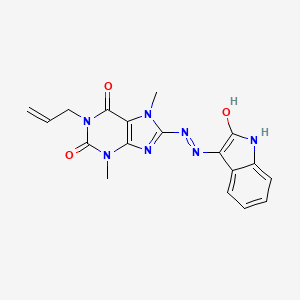

The compound “4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid” contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The 1,2,3-triazole ring is a five-membered ring structure containing two carbon atoms and three nitrogen atoms . It’s attached to a benzoic acid group, which consists of a benzene ring attached to a carboxylic acid group. The 5-methyl group indicates that there is a methyl group attached to the 5th position of the 1,2,3-triazole ring.

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives is often achieved through a copper-catalyzed click reaction of azides with alkynes . This reaction is widely used due to its high yield and the stability of the 1,2,3-triazole ring .Molecular Structure Analysis

The molecular structure of “this compound” would consist of a 1,2,3-triazole ring attached to a benzene ring via a single bond at the 4-position of the benzene ring. The carboxylic acid group would be attached to the benzene ring, and a methyl group would be attached to the 5-position of the 1,2,3-triazole ring .Chemical Reactions Analysis

The 1,2,3-triazole ring is known to participate in various chemical reactions. Its three nitrogen atoms can act as a base and coordinate to various metal ions. The ring can also undergo N-alkylation and N-arylation reactions .Applications De Recherche Scientifique

Structural Analysis and Activity Predictions

4-(5-Methyl-1H-1,2,3-triazol-1-yl)benzoic acid and similar compounds have been investigated for their structure and potential activities. For instance, the study of two benzoic acids, including triazole derivatives, demonstrated different structural motifs and non-covalent interactions. These studies suggested variations in bioactivity predictions, particularly for Endothelin B receptor antagonists (J. Dinesh, 2013).

Complex Formation and Redox Properties

Research on complex formation of related ligands with iron (FeIII and FeII) has been conducted. The study on ICL670, a benzoic acid derivative, and its complexes with iron, focused on their stability, redox properties, and potential involvement in oxidative stress (S. Steinhauser et al., 2005).

Luminescence Sensing Applications

A novel 3D lanthanide metal–organic framework based on a triazole-containing tricarboxylic acid ligand has been synthesized. This framework exhibits selective detection of nitroaromatic compounds and metal ions, demonstrating potential applications in sensing technologies (Di Wang et al., 2016).

Environmental Impact and Removal

The environmental impact of related compounds like benzotriazoles, used as corrosion inhibitors, has been studied. These compounds are found to be poorly degradable and can be found in wastewater, necessitating efficient removal methods (T. Reemtsma et al., 2010).

Synthesis and Biological Activity

There's ongoing research in synthesizing novel triazole derivatives and studying their biological activities. For instance, substituted triazole phenylmethanones have been synthesized and characterized, demonstrating the diversity of applications of triazole derivatives in medicinal chemistry (R. Sonawane, M.A. Sagare, 2023).

Supramolecular Chemistry

Triazole-benzoic acid derivatives have been utilized in creating supramolecular transition metal complexes. These complexes, studied for their crystal structure, Hirshfeld surface analysis, and thermal properties, indicate the versatility of triazole derivatives in forming complex structures (Da-Wei Wang et al., 2018).

Mécanisme D'action

Target of Action

The primary targets of 4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid are cancer cells, specifically MCF-7 and HCT-116 cell lines . These cell lines are commonly used in cancer research, with MCF-7 representing a type of breast cancer cell and HCT-116 a type of colon cancer cell .

Mode of Action

The compound interacts with its targets by inhibiting their proliferation . It achieves this through the induction of apoptosis, a process of programmed cell death . This results in the reduction of the number of cancer cells, thereby limiting the growth and spread of the cancer .

Biochemical Pathways

The induction of apoptosis suggests that it may involve pathways related to cell survival and death . The compound’s ability to induce apoptosis indicates that it may affect proteins and enzymes that regulate this process, such as caspases, Bcl-2 family proteins, and p53 .

Pharmacokinetics

Its effectiveness against cancer cells suggests that it has good bioavailability

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially slows the progression of the disease . Notably, some of the hybrids of this compound demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules in the cellular environment can affect the compound’s stability and efficacy

Orientations Futures

The future directions for research on “4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid” would likely involve further exploration of its potential biological activities. The 1,2,3-triazole ring is a versatile scaffold in medicinal chemistry, and its derivatives have shown promise in various areas of therapeutic research .

Analyse Biochimique

Biochemical Properties

The 4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid interacts with various enzymes and proteins in biochemical reactions . It has been found to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

4-(5-methyltriazol-1-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-6-11-12-13(7)9-4-2-8(3-5-9)10(14)15/h2-6H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRPKHXNQIVMHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NN1C2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)

![2-[4-(Propan-2-yl)phenyl]propan-2-amine hydrochloride](/img/structure/B2926669.png)

![4-Phenyl-4-[(prop-2-yn-1-yl)amino]butan-1-ol](/img/structure/B2926679.png)

![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-pyridin-3-ylacetamide](/img/structure/B2926680.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2926683.png)